N-(5-((4-methylbenzyl)sulfonyl)-1,3,4-thiadiazol-2-yl)thiophene-2-carboxamide
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Overview
Description
N-(5-((4-methylbenzyl)sulfonyl)-1,3,4-thiadiazol-2-yl)thiophene-2-carboxamide is a complex organic compound that features a thiophene ring, a thiadiazole ring, and a sulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-((4-methylbenzyl)sulfonyl)-1,3,4-thiadiazol-2-yl)thiophene-2-carboxamide typically involves multiple steps. One common method includes the reaction of 4-methylbenzenesulfonyl chloride with 5-amino-1,3,4-thiadiazole-2-thiol to form an intermediate. This intermediate is then reacted with thiophene-2-carboxylic acid chloride under appropriate conditions to yield the final product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
N-(5-((4-methylbenzyl)sulfonyl)-1,3,4-thiadiazol-2-yl)thiophene-2-carboxamide can undergo several types of chemical reactions, including:
Oxidation: The thiophene ring can be oxidized under strong oxidative conditions.
Reduction: The sulfonyl group can be reduced to a sulfide under reducing conditions.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiadiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring may yield thiophene-2,5-dione, while reduction of the sulfonyl group may yield the corresponding sulfide.
Scientific Research Applications
N-(5-((4-methylbenzyl)sulfonyl)-1,3,4-thiadiazol-2-yl)thiophene-2-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound has shown potential as an antibacterial agent, particularly against Gram-positive and Gram-negative bacteria.
Materials Science: The thiophene and thiadiazole rings make this compound a candidate for use in organic electronics and optoelectronic devices.
Biological Research: The compound can be used to study the interactions between small molecules and biological macromolecules, such as proteins and nucleic acids.
Mechanism of Action
The mechanism of action of N-(5-((4-methylbenzyl)sulfonyl)-1,3,4-thiadiazol-2-yl)thiophene-2-carboxamide involves its interaction with bacterial cell membranes. The compound can penetrate the cell membrane, leading to the disruption of membrane integrity and subsequent cell death . The sulfonyl and thiadiazole groups are crucial for this activity, as they facilitate the interaction with membrane components.
Comparison with Similar Compounds
Similar Compounds
N-(4-(4-(methylsulfonyl)phenyl)-5-phenylthiazol-2-yl)benzenesulfonamide: This compound also features a sulfonyl group and a heterocyclic ring, but with a thiazole ring instead of a thiophene ring.
Thiazole Derivatives: Compounds with thiazole rings have similar biological activities and are used in various medicinal applications.
Uniqueness
N-(5-((4-methylbenzyl)sulfonyl)-1,3,4-thiadiazol-2-yl)thiophene-2-carboxamide is unique due to the combination of its thiophene and thiadiazole rings, which confer distinct electronic properties and biological activities. This makes it a versatile compound for various applications in medicinal chemistry and materials science.
Properties
Molecular Formula |
C15H13N3O3S3 |
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Molecular Weight |
379.5 g/mol |
IUPAC Name |
N-[5-[(4-methylphenyl)methylsulfonyl]-1,3,4-thiadiazol-2-yl]thiophene-2-carboxamide |
InChI |
InChI=1S/C15H13N3O3S3/c1-10-4-6-11(7-5-10)9-24(20,21)15-18-17-14(23-15)16-13(19)12-3-2-8-22-12/h2-8H,9H2,1H3,(H,16,17,19) |
InChI Key |
GRNHQBXXMUBPOQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)CS(=O)(=O)C2=NN=C(S2)NC(=O)C3=CC=CS3 |
Origin of Product |
United States |
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